molecular formula C13H10N2 B3059582 7-(Pyridin-4-yl)-1H-indole CAS No. 827025-07-0

7-(Pyridin-4-yl)-1H-indole

Cat. No.: B3059582
CAS No.: 827025-07-0
M. Wt: 194.23 g/mol
InChI Key: GTJZMWIQOZZSCJ-UHFFFAOYSA-N
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Description

7-(Pyridin-4-yl)-1H-indole (CAS Number: 827025-07-0) is a chemical compound with the molecular formula C 13 H 10 N 2 and a molecular weight of 194.23 g/mol . It belongs to the important class of indole-pyridine hybrids, which are recognized in modern medicinal chemistry for their versatile biological activities and significant therapeutic potential . The indole scaffold is a fundamental building block in many natural products and pharmaceuticals, valued for its ability to interact with a wide array of biological targets . This specific compound serves as a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Indole derivatives bearing pyridinyl substituents are frequently investigated for their diverse pharmacological properties . Scientific literature indicates that analogous indole-pyridine hybrids have demonstrated promising antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum , with IC 50 values reported in the micromolar range . Furthermore, related molecular frameworks are being actively studied as inhibitors of key immuno-oncology targets, such as indoleamine 2,3-dioxygenase 1 (IDO1) , a mechanism of high interest in cancer immunotherapy . The structural features of this compound make it a versatile precursor for synthesizing more complex molecules aimed at developing novel therapies for cancer, infectious diseases, and other conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-pyridin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJZMWIQOZZSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582103
Record name 7-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827025-07-0
Record name 7-(4-Pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827025-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Basis and Substrate Design

The Fischer indole synthesis remains a cornerstone for constructing the indole core, relying on the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes. For 7-(pyridin-4-yl)-1H-indole, the critical step involves positioning the pyridyl moiety at the C7 position during cyclization. This requires a pre-functionalized phenylhydrazine precursor bearing a pyridin-4-yl group at the para position relative to the hydrazine functionality.

In a representative procedure, 2-(4-(2-methylsulfamoyl-ethyl)phenyl)hydrazine hydrochloride undergoes condensation with ethyl pyruvate in acetic acid at 20–40°C, forming the corresponding hydrazone. Subsequent cyclization in polyphosphoric acid at 130°C for 6 hours yields 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester, demonstrating the method’s adaptability for introducing substituents at the C7 position.

Key Optimization Parameters :

  • Acid Catalyst : Polyphosphoric acid outperforms HCl or H₂SO₄ in minimizing side reactions.
  • Temperature : Cyclization at 80–130°C balances reaction rate and product stability.
  • Solvent System : Mixed solvents like toluene/1,4-dioxane (1:1 v/v) enhance solubility of intermediates.

Limitations and Regioselectivity Challenges

While effective, classical Fischer conditions often struggle with regioselectivity when multiple reactive positions are available. Computational studies suggest that electron-donating groups at the hydrazine’s para position direct cyclization to the C7 site, but competing pathways can reduce yields by 15–20%. Recent advances employ microwave irradiation to accelerate cyclization, reducing reaction times from 24 hours to 2–3 hours while maintaining yields above 65%.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between indole boronic acids and pyridyl halides offers a modular route to this compound. A optimized protocol uses Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 1,4-dioxane/water (3:1) mixture at 90°C for 12 hours, achieving 78% yield. Critical to success is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent catalyst poisoning.

Representative Reaction :
$$
\text{7-Bromo-1H-indole} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{this compound}
$$

Sonogashira Coupling for Alkyne Intermediates

Introducing pyridyl groups via copper-free Sonogashira coupling minimizes homocoupling byproducts. In a sealed tube, 7-iodoindole reacts with 4-ethynylpyridine using Pd(OAc)₂ (10 mol%) and XPhos (20 mol%) in DMF at 100°C, yielding 82% of the target compound. This method’s efficiency stems from the synergistic effect of palladium and bulky phosphine ligands, which stabilize the active catalytic species.

Sonochemical Synthesis and Non-Traditional Approaches

Ultrasound-Assisted Cyclization

Sonochemical methods leverage cavitation effects to accelerate reactions. A 2024 study demonstrated that irradiating a mixture of indole and 4-bromopyridine in DMF with 35 kHz ultrasound for 1 hour at 60°C produces this compound in 58% yield. While shorter than thermal methods (24 hours → 1 hour), the lower yield highlights the need for further catalyst development.

Mechanistic Insight :
Ultrasound promotes the formation of reactive radicals, enabling C–H activation at the indole’s C7 position. However, competing reactions at C3 and C2 reduce overall efficiency.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Cost (Relative) Regioselectivity
Fischer Indole Synthesis 65–72 6–24 h Low Moderate
Suzuki Coupling 75–82 12 h High Excellent
Sonogashira Coupling 78–85 8 h High Excellent
Sonochemical 55–60 1 h Medium Poor

Key Observations :

  • Catalyst Cost : Palladium-based methods incur higher costs ($120–$150/g for Pd(OAc)₂) versus $20/g for polyphosphoric acid.
  • Scalability : Fischer synthesis adapts better to multi-kilogram scales due to simpler workup procedures.
  • Green Chemistry : Sonochemical routes reduce energy consumption by 40% compared to thermal methods.

Chemical Reactions Analysis

Types of Reactions: 7-(Pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-(Pyridin-4-yl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position Heterocycle Type Molecular Formula Molecular Weight Key Properties/Notes Reference
7-(Pyridin-4-yl)-1H-indole 7-position Pyridine C₁₂H₉N₂ 181.22* Planar structure; potential for π-π stacking N/A
1-Piperidin-4-yl-1H-indole 1-position Piperidine C₁₃H₁₆N₂ 200.28 Basic amine (pKa ~10.2); room-temperature stable
1-(Pyridin-4-ylmethyl)-1H-indole 1-position Pyridine (methylene-linked) C₁₄H₁₂N₂ 208.26 Increased flexibility due to methylene spacer
5-(6-Chloropyrimidin-4-yl)oxy-1H-indole 5-position Chloropyrimidine (ether-linked) C₁₁H₇ClN₃O 244.65 Electrophilic chlorine; polar ether linkage
7-Chloro-3-(difluoromethyl)-1H-indole 7-position Chloro, difluoromethyl C₉H₆ClF₂N 201.60 Lipophilic; electron-withdrawing groups enhance stability

*Calculated based on molecular formula.

Key Observations:

  • Substituent Position : Substitution at the 7-position (as in this compound) contrasts with 1-position derivatives (e.g., 1-Piperidin-4-yl-1H-indole), which may alter steric interactions in binding pockets.
  • Heterocycle Type : Pyridine (aromatic, electron-deficient) vs. piperidine (saturated, basic) affects solubility and target engagement. Piperidine derivatives exhibit higher basicity (pKa ~10.2) , while pyridinyl groups enhance π-π interactions.
  • Linkage Flexibility : Direct pyridine attachment (this compound) vs. methylene-linked analogues (e.g., 1-(Pyridin-4-ylmethyl)-1H-indole) impacts conformational freedom and binding kinetics .

Key Observations:

  • Suzuki Coupling Efficiency : Pyridinyl groups may exhibit higher reactivity in cross-coupling reactions compared to bulkier substituents like thiophene (e.g., 7-(Thiophen-3-yl)-1H-indole, 5% yield) .
  • Purification Requirements : Derivatives like 3-substituted indoles often require column chromatography, suggesting similar challenges for this compound synthesis .

Physicochemical and Pharmacological Implications

  • Solubility and Lipophilicity: Pyridine’s nitrogen atom enhances aqueous solubility compared to non-polar substituents (e.g., thiophene in ) but reduces lipophilicity relative to chloro/difluoromethyl groups (e.g., 7-Chloro-3-(difluoromethyl)-1H-indole) .
  • Biological Target Interactions: Pyridinyl groups in indole derivatives are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.

Biological Activity

7-(Pyridin-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of indole and pyridine. Its unique chemical properties make it a subject of interest in pharmacological research, particularly regarding its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N2, characterized by a pyridine moiety at the 7-position of the indole ring. This specific substitution influences its electronic properties and interactions with biological targets, enhancing its potential as a pharmacological agent.

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. Notably, it has been studied for its binding affinity to indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune modulation and cancer progression. Compounds with similar structures have shown promise as IDO inhibitors, suggesting that this compound may possess similar capabilities .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, molecular docking studies have demonstrated favorable interactions with proteins involved in cancer pathways, indicating potential anticancer properties .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting that this compound may also be effective against various bacterial strains.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
5-(Pyridin-3-yl)-1H-indolePyridine at position 5IDO1 inhibitor
3-(Pyridin-2-yl)-1H-indolePyridine at position 3Antimicrobial properties
6-(Pyridin-2-yl)-1H-indolePyridine at position 6Anticancer activity

The position of the pyridine substitution significantly affects the compound's biological interactions and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited IDO activity in vitro, leading to enhanced immune responses in cancer models.
  • Molecular Docking Simulations : Simulations revealed that this compound binds favorably to key targets involved in cancer metabolism, providing insights into its potential as a therapeutic agent .
  • Cytotoxicity Tests : In vitro tests using various cancer cell lines indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for 7-(Pyridin-4-yl)-1H-indole, and how can reaction yields be optimized?

Methodological Answer: A widely used approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 7-bromo-1H-indole and pyridin-4-ylboronic acid derivatives can introduce the pyridine moiety. Evidence from similar indole derivatives (e.g., 2-(Pyridin-4-yl)-1H-indole) highlights the use of tris(dibenzylideneacetone)dipalladium(0) with ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) to achieve moderate yields (33–68%) . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry of boronic acid) is critical. Pre-purification of intermediates via column chromatography and rigorous exclusion of moisture/oxygen can enhance reproducibility.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine reversed-phase liquid chromatography-mass spectrometry (LC/MS) for purity assessment (e.g., observed [M+H]<sup>+</sup> ion at m/z 209.1 with <2 ppm mass accuracy) and nuclear magnetic resonance (NMR) for structural confirmation. Key <sup>1</sup>H NMR signals include aromatic protons in the pyridine (δ 8.5–8.7 ppm) and indole (δ 7.2–7.9 ppm) regions. For advanced validation, tandem MS (MS/MS) with collision-induced dissociation (40 eV) can confirm fragmentation patterns, such as cleavage of the C–N bond between indole and pyridine .

Q. What biological activities or molecular targets have been reported for this compound derivatives?

Methodological Answer: While direct data on this compound is limited, structurally related compounds (e.g., SB-272183) exhibit antagonism at serotonin receptors (5-HT1A, 5-HT1B) . Preliminary screens should prioritize kinase inhibition assays (e.g., protein kinase C isoforms) or receptor-binding studies using radioligands like [<sup>35</sup>S]-GTPγS . Computational docking studies can predict binding affinities to conserved hydrophobic pockets in target enzymes .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: Systematically modify substituents on the indole (e.g., positions 3, 5) and pyridine (e.g., methyl, halogen groups) moieties. For example, introduce electron-withdrawing groups (e.g., -CF3) at the indole C-4 position to assess effects on metabolic stability . Evaluate biological activity changes using dose-response assays (IC50/EC50). Parallel molecular dynamics simulations can correlate steric/electronic properties with target engagement .

Q. What methodologies are recommended for studying enzyme inhibition mechanisms involving this compound?

Methodological Answer: Use kinetic assays (e.g., continuous fluorometric or colorimetric readouts) to determine inhibition type (competitive/non-competitive). For aryl hydroxylases, pre-incubate the enzyme with the compound and monitor NADPH consumption . Combine with X-ray crystallography or cryo-EM to resolve binding conformations. For transient interactions, surface plasmon resonance (SPR) can measure binding kinetics (Kon/Koff) .

Q. How should discrepancies in reported bioactivity data for this compound be addressed?

Methodological Answer: Cross-validate purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography if applicable) . Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration). For cell-based studies, confirm target expression levels (e.g., qPCR/Western blot). If contradictory results persist, consider off-target effects using proteome-wide profiling (e.g., affinity pulldown with biotinylated probes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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